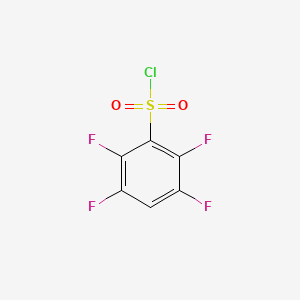

2,3,5,6-Tetrafluorobenzenesulfonyl chloride

Description

Properties

IUPAC Name |

2,3,5,6-tetrafluorobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HClF4O2S/c7-14(12,13)6-4(10)2(8)1-3(9)5(6)11/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQJDRBBQQXGDNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)S(=O)(=O)Cl)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HClF4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

776-09-0 | |

| Record name | 2,3,5,6-Tetrafluorobenzenesulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,3,5,6-Tetrafluorobenzenesulfonyl Chloride: Synthesis, Reactivity, and Applications in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Fluorination in Drug Design and the Emergence of 2,3,5,6-Tetrafluorobenzenesulfonyl Chloride

The incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a drug candidate's metabolic stability, lipophilicity, and binding affinity to its biological target. Among the diverse array of fluorinated building blocks, polysubstituted aromatic compounds offer a rigid framework for the precise spatial orientation of these beneficial properties. 2,3,5,6-Tetrafluorobenzenesulfonyl chloride, a highly reactive and versatile reagent, has emerged as a significant tool for introducing the tetrafluorophenylsulfonyl moiety into complex molecules. This guide provides a comprehensive overview of its synthesis, key reactions, and strategic applications, with a focus on empowering researchers in the field of drug development.

Physicochemical Properties: A Foundation for Reactivity

A thorough understanding of a reagent's physical and chemical characteristics is paramount for its effective and safe utilization in the laboratory. 2,3,5,6-Tetrafluorobenzenesulfonyl chloride, identified by its CAS Number 776-09-0 , is a compound whose properties are largely dictated by the electron-withdrawing nature of the four fluorine atoms and the reactive sulfonyl chloride group.[1][2]

| Property | Value | Source |

| CAS Number | 776-09-0 | [1][2] |

| Molecular Formula | C₆HClF₄O₂S | |

| Molecular Weight | 248.58 g/mol | |

| Physical Form | Liquid | [1] |

| Purity | Typically ≥95% | [1] |

| Storage Temperature | Ambient | [1] |

The high degree of fluorination significantly impacts the electronic environment of the sulfonyl chloride group, rendering it a potent electrophile and a valuable partner in a variety of chemical transformations.

Synthesis of 2,3,5,6-Tetrafluorobenzenesulfonyl Chloride: A Practical Approach

The primary route to 2,3,5,6-Tetrafluorobenzenesulfonyl chloride involves the oxidative chlorination of its corresponding thiol, 2,3,5,6-tetrafluorobenzenethiol. While specific, detailed protocols for this exact transformation are not extensively documented in readily available literature, the general principle of converting thiols to sulfonyl chlorides is a well-established synthetic procedure. A common and effective method involves the use of chlorine in an aqueous acidic medium.

Experimental Protocol: Synthesis from 2,3,5,6-Tetrafluorobenzenethiol

This protocol is a generalized procedure based on established methods for the synthesis of sulfonyl chlorides from thiols. Researchers should perform small-scale trials to optimize reaction conditions.

Materials:

-

2,3,5,6-Tetrafluorobenzenethiol

-

Glacial Acetic Acid

-

Concentrated Hydrochloric Acid

-

Chlorine gas or a suitable chlorine source (e.g., trichloroisocyanuric acid)

-

Ice

-

Dichloromethane (or other suitable organic solvent)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

In a well-ventilated fume hood, dissolve 2,3,5,6-tetrafluorobenzenethiol in a mixture of glacial acetic acid and concentrated hydrochloric acid in a reaction vessel equipped with a stirrer and a gas inlet (if using chlorine gas).

-

Cool the reaction mixture in an ice bath to 0-5 °C.

-

Slowly bubble chlorine gas through the stirred solution, maintaining the temperature below 10 °C. Alternatively, add the chlorinating agent portion-wise. The reaction is typically exothermic.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS). The disappearance of the starting thiol indicates the completion of the reaction.

-

Once the reaction is complete, carefully pour the mixture onto crushed ice.

-

Extract the aqueous mixture with a suitable organic solvent such as dichloromethane.

-

Combine the organic extracts and wash sequentially with cold water, saturated sodium bicarbonate solution (to neutralize excess acid), and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude 2,3,5,6-tetrafluorobenzenesulfonyl chloride.

-

Further purification can be achieved by vacuum distillation or chromatography if necessary.

Key Reactions and Applications in Drug Discovery

The synthetic utility of 2,3,5,6-tetrafluorobenzenesulfonyl chloride lies in its ability to readily react with nucleophiles, primarily amines and alcohols, to form stable sulfonamides and sulfonate esters, respectively. These functional groups are prevalent in a wide range of pharmaceuticals.

Formation of Sulfonamides

The reaction with primary and secondary amines is a cornerstone of its application. The resulting sulfonamides are often key pharmacophores in various drug classes, including antibiotics, diuretics, and protease inhibitors. The tetrafluorinated aryl ring can impart desirable properties such as increased metabolic stability and enhanced binding interactions.

Formation of Sulfonate Esters

Similarly, the reaction with alcohols or phenols yields sulfonate esters. These can serve as intermediates, acting as good leaving groups in nucleophilic substitution reactions, or be part of the final active pharmaceutical ingredient.

The electron-withdrawing tetrafluorophenyl group enhances the leaving group ability of the sulfonate, facilitating reactions that might be sluggish with less-activated sulfonyl chlorides.

Safety and Handling: A Prerequisite for Successful Research

2,3,5,6-Tetrafluorobenzenesulfonyl chloride is a corrosive and moisture-sensitive compound and must be handled with appropriate safety precautions.[1]

-

Handling: All manipulations should be carried out in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from moisture and incompatible materials such as strong bases and oxidizing agents. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.[2]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Due to its reactivity with water, quenching excess reagent should be done cautiously.

Hazard Statements:

-

H314: Causes severe skin burns and eye damage.[1]

Precautionary Statements:

-

P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[1]

Conclusion: A Versatile Reagent for Advancing Medicinal Chemistry

2,3,5,6-Tetrafluorobenzenesulfonyl chloride is a valuable and highly reactive building block for the synthesis of complex, fluorinated molecules. Its ability to introduce the tetrafluorophenylsulfonyl moiety provides medicinal chemists with a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective and safe use in the pursuit of novel therapeutics. As the demand for more effective and safer drugs continues to grow, the strategic application of reagents like 2,3,5,6-tetrafluorobenzenesulfonyl chloride will undoubtedly play a crucial role in the future of drug discovery.

References

- Butler, P. F., & Peach, M. E. (1987). Preparation and some reactions of 2,3,5,6‐tetrafluorobenzenesulfenyl chloride. Journal of Fluorine Chemistry, 35(3), 489–495.

- ChemInform Abstract: Preparation and Some Reactions of 2,3,5,6‐Tetrafluorobenzenesulfenyl Chloride. (1987). ChemInform, 18(36).

- 2,3,5,6-Tetrafluorobenzenesulfonyl chloride Safety Data Sheet. Apollo Scientific. (Link to a representative SDS if available, as direct links can be unstable.

-

2,3,5,6-Tetrachloroterephthaloyl chloride. Chemsrc. [Link]

Sources

An In-depth Technical Guide to 2,3,5,6-Tetrafluorobenzenesulfonyl Chloride: Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of 2,3,5,6-tetrafluorobenzenesulfonyl chloride, a key reagent in synthetic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's physical and chemical properties, synthesis, reactivity, and applications, with a focus on providing practical, field-proven insights.

Core Properties of 2,3,5,6-Tetrafluorobenzenesulfonyl Chloride

2,3,5,6-Tetrafluorobenzenesulfonyl chloride is a highly reactive organofluorine compound. Its utility in organic synthesis stems from the electrophilic nature of the sulfur atom, which is significantly enhanced by the electron-withdrawing effects of the four fluorine atoms on the benzene ring and the two oxygen atoms of the sulfonyl group.

Physical Properties Summary

While comprehensive, experimentally determined physical data for 2,3,5,6-tetrafluorobenzenesulfonyl chloride is not extensively documented, the following table summarizes its known and estimated properties. Data for analogous compounds are provided for comparative context.

| Property | 2,3,5,6-Tetrafluorobenzenesulfonyl Chloride | Pentafluorobenzenesulfonyl chloride (Analogue) |

| CAS Number | 776-09-0 | 832-53-1 |

| Molecular Formula | C₆HClF₄O₂S | C₆ClF₅O₂S |

| Molecular Weight | 248.58 g/mol | 266.57 g/mol |

| Appearance | Not definitively documented; likely a colorless to light-yellow liquid or low-melting solid | Clear, colorless to pale yellow liquid |

| Boiling Point | Not definitively documented | 210-211 °C |

| Density | Not definitively documented | 1.796 g/mL |

| Solubility | Reacts with water and other protic solvents. Soluble in aprotic organic solvents. | Reacts slowly with water. |

Note: The physical properties of 2,3,5,6-tetrafluorobenzenesulfonyl chloride are expected to be similar to its pentafluorinated analog.

Synthesis of 2,3,5,6-Tetrafluorobenzenesulfonyl Chloride

The synthesis of aryl sulfonyl chlorides can be approached through several established methods. For 2,3,5,6-tetrafluorobenzenesulfonyl chloride, two primary synthetic routes are most viable:

Method A: Oxidative Chlorination of 2,3,5,6-Tetrafluorothiophenol

This is a direct and efficient method for preparing sulfonyl chlorides from the corresponding thiols. The high reactivity of the thiol allows for its oxidation and chlorination in a single step.

Experimental Protocol: Oxidative Chlorination

-

Reaction Setup: In a three-necked flask equipped with a stirrer, a dropping funnel, and a gas outlet, dissolve 2,3,5,6-tetrafluorothiophenol in a suitable solvent such as acetic acid.

-

Chlorination: Cool the solution in an ice bath and slowly add a chlorinating agent, such as chlorine gas or sulfuryl chloride. The reaction is highly exothermic and should be controlled by the rate of addition.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Workup: Upon completion, pour the reaction mixture into ice water to precipitate the product.

-

Purification: Collect the crude product by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by distillation or recrystallization.

Causality of Experimental Choices: The use of an ice bath is critical to manage the exothermicity of the reaction and prevent the formation of byproducts. Acetic acid is a common solvent as it is relatively inert to the chlorinating agent and can dissolve both the starting material and the intermediate species.

Method B: Chlorosulfonation of 1,2,4,5-Tetrafluorobenzene

Direct chlorosulfonation of the corresponding arene is a widely used industrial method. However, the regioselectivity can be a challenge. For 1,2,4,5-tetrafluorobenzene, the substitution pattern directs the chlorosulfonyl group to the desired position.

Experimental Protocol: Chlorosulfonation

-

Reaction Setup: In a flask protected from moisture, place 1,2,4,5-tetrafluorobenzene.

-

Reagent Addition: Slowly add chlorosulfonic acid at a low temperature (0-5 °C).

-

Reaction: Allow the mixture to warm to room temperature and stir until the reaction is complete, as monitored by GC.

-

Quenching and Extraction: Carefully pour the reaction mixture onto crushed ice. Extract the aqueous layer with a suitable organic solvent like dichloromethane.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude sulfonyl chloride.

Chemical Reactivity and Mechanistic Insights

The primary utility of 2,3,5,6-tetrafluorobenzenesulfonyl chloride lies in its ability to act as a powerful electrophile. It readily reacts with nucleophiles to introduce the 2,3,5,6-tetrafluorobenzenesulfonyl moiety into a target molecule.

Reaction with Amines to Form Sulfonamides

The most common application of sulfonyl chlorides is the synthesis of sulfonamides through reaction with primary or secondary amines.[1][2] This reaction is fundamental in medicinal chemistry, as the sulfonamide functional group is a key component of many therapeutic agents.[3]

The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride. A base, such as pyridine or triethylamine, is typically added to neutralize the HCl byproduct.[3]

Experimental Protocol: Sulfonamide Synthesis

-

Reactant Preparation: Dissolve the amine in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) containing a non-nucleophilic base like triethylamine.

-

Addition of Sulfonyl Chloride: Cool the solution to 0 °C and add a solution of 2,3,5,6-tetrafluorobenzenesulfonyl chloride dropwise.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction by TLC.

-

Aqueous Workup: Quench the reaction with water and extract the product into an organic solvent.

-

Purification: Wash the organic layer with dilute acid, saturated sodium bicarbonate, and brine. Dry the organic phase and concentrate it. The crude sulfonamide can be purified by column chromatography or recrystallization.

Self-Validating System: The progress of the reaction can be easily monitored by the disappearance of the amine starting material on a TLC plate. The formation of the sulfonamide product is often indicated by a new spot with a different retention factor. The final product can be characterized by NMR and mass spectrometry to confirm its structure.

Diagram of Sulfonamide Synthesis Workflow

Sources

A Technical Guide to 2,3,5,6-Tetrafluorobenzenesulfonyl Chloride: A Strategic Reagent in Modern Drug Discovery

Executive Summary

This technical guide provides an in-depth analysis of 2,3,5,6-tetrafluorobenzenesulfonyl chloride, a pivotal reagent for researchers, medicinal chemists, and professionals in drug development. The document elucidates the compound's fundamental physicochemical properties, centered around its precise molecular weight, and extends into its synthesis, reactivity, and strategic applications. By detailing the causality behind experimental protocols and emphasizing the compound's role in creating highly sought-after sulfonamide linkages, this guide serves as a comprehensive resource for leveraging this fluorinated building block in the design and synthesis of novel therapeutic agents.

Introduction: The Strategic Importance of Fluorinated Sulfonyl Chlorides

In the landscape of medicinal chemistry, the sulfonyl chloride moiety is a cornerstone functional group, primarily serving as a robust electrophile for the synthesis of sulfonamides. The sulfonamide functional group is a privileged scaffold, present in a vast array of clinically successful drugs, including antibacterial agents, diuretics, anticonvulsants, and anti-inflammatory drugs.[1] Its prevalence stems from its unique ability to act as a stable, non-hydrolyzable linker that also serves as a potent hydrogen bond donor and acceptor, facilitating strong and specific interactions with biological targets.[1]

The strategic incorporation of fluorine atoms into drug candidates has become a dominant theme in modern drug design. The introduction of a highly electronegative and sterically small fluorine atom can profoundly modulate a molecule's physicochemical and pharmacokinetic properties. Benefits often include:

-

Enhanced Metabolic Stability: Blocking sites of oxidative metabolism.

-

Increased Lipophilicity: Improving membrane permeability and cell penetration.

-

Modulated Acidity/Basicity: Altering the pKa of nearby functional groups to optimize target binding or solubility.

-

Conformational Control: Influencing molecular shape through steric and electronic effects.

2,3,5,6-Tetrafluorobenzenesulfonyl chloride (TFBSC) emerges at the intersection of these two powerful concepts. Its highly electron-deficient aromatic ring, a consequence of the four fluorine substituents, enhances the electrophilicity of the sulfonyl chloride group, making it a highly reactive and efficient sulfonating agent. For drug development professionals, TFBSC is not merely a reagent but a strategic tool to introduce a tetrafluorophenylsulfonyl motif, thereby imparting the combined benefits of the sulfonamide linker and aryl fluorination to a target molecule.

Physicochemical Properties of 2,3,5,6-Tetrafluorobenzenesulfonyl Chloride

A precise understanding of a reagent's fundamental properties is the bedrock of its effective application. The cornerstone of this is the molecular weight, which dictates stoichiometry and reaction planning.

The molecular weight of 2,3,5,6-tetrafluorobenzenesulfonyl chloride is 248.58 g/mol .[2] This value is derived from its chemical formula, C₆HClF₄O₂S.[2] A summary of its key physicochemical properties is presented below.

| Property | Value | Source |

| Molecular Weight | 248.58 g/mol | [2] |

| Chemical Formula | C₆HClF₄O₂S | [2] |

| CAS Number | 776-09-0 | [2] |

| Appearance | (Predicted) Colorless to pale yellow liquid or solid | General observation for sulfonyl chlorides |

| Solubility | Soluble in most aprotic organic solvents (e.g., DCM, THF, Dioxane). Insoluble in cold water. | General property of sulfonyl chlorides |

| Reactivity | Reacts with water (hydrolysis), especially when heated, and with nucleophiles (e.g., amines, alcohols). Moisture sensitive. |

Synthesis and Mechanistic Rationale

The most direct and industrially scalable method for preparing aryl sulfonyl chlorides is the electrophilic aromatic substitution reaction known as chlorosulfonation. This approach is ideally suited for the synthesis of 2,3,5,6-tetrafluorobenzenesulfonyl chloride from its corresponding hydrocarbon, 1,2,4,5-tetrafluorobenzene.

The Chlorosulfonation Pathway

The chosen starting material, 1,2,4,5-tetrafluorobenzene, is a symmetrical and relatively electron-rich (for a polyfluorinated aromatic) substrate, directing the substitution to one of its equivalent C-H positions. The reagent of choice is chlorosulfonic acid (ClSO₃H).

Causality of Reagent Choice: Chlorosulfonic acid is a powerful and versatile reagent that serves as both the source of the electrophile and the reaction medium. At lower temperatures, it is known to generate the highly electrophilic chlorosulfonium ion (SO₂Cl⁺) through auto-protolysis, which is the active species in the electrophilic attack on the aromatic ring.

Caption: Workflow for the synthesis of TFBSC via chlorosulfonation.

Self-Validating Experimental Protocol: Synthesis of TFBSC

This protocol is adapted from standard chlorosulfonation procedures for aromatic compounds. The self-validating steps include careful temperature control to minimize side reactions and a quench/work-up procedure designed to isolate the product from the highly corrosive reaction medium.

Materials:

-

1,2,4,5-Tetrafluorobenzene (1.0 eq)

-

Chlorosulfonic acid (4.0 - 5.0 eq)

-

Dichloromethane (DCM) for extraction

-

Crushed ice

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: Equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet connected to a bubbler/scrubber system (to handle evolved HCl gas).

-

Reagent Charging: Charge the flask with chlorosulfonic acid (4.0 eq) and cool the vessel to 0 °C using an ice bath.

-

Substrate Addition (Causality: Temperature Control): Add 1,2,4,5-tetrafluorobenzene (1.0 eq) dropwise via the dropping funnel over 30-60 minutes. Maintaining a low temperature is critical to prevent the formation of sulfone byproducts and control the exothermic reaction.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

-

Quenching (Causality: Safety and Separation): In a separate large beaker, prepare a slurry of crushed ice. Very slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring. This quench must be performed in a well-ventilated fume hood behind a safety shield, as the reaction of excess chlorosulfonic acid with water is highly exothermic and liberates large volumes of HCl gas.

-

Extraction: Once the quench is complete and the mixture has cooled, transfer it to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x volumes).

-

Washing: Combine the organic extracts and wash sequentially with cold water, saturated NaHCO₃ solution (to neutralize residual acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude 2,3,5,6-tetrafluorobenzenesulfonyl chloride.

-

Purification and Validation: The product can be purified by vacuum distillation or flash chromatography if necessary. The structure and purity should be validated by ¹H NMR, ¹⁹F NMR, and MS analysis. The expected yield is typically high for this reaction.

Reactivity and Core Application: Sulfonamide Synthesis

The paramount reaction of 2,3,5,6-tetrafluorobenzenesulfonyl chloride in drug development is its coupling with primary or secondary amines to form sulfonamides.

The Sulfonylation Mechanism

The reaction proceeds via a nucleophilic attack of the amine's lone pair on the highly electrophilic sulfur atom of the sulfonyl chloride. This is followed by the departure of the chloride leaving group and subsequent deprotonation of the nitrogen atom (if a primary or secondary amine is used) by a base to yield the final sulfonamide product.

Causality of Reaction Conditions: A base (e.g., pyridine, triethylamine, or even excess amine substrate) is required to neutralize the HCl generated during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

Caption: Reaction pathway for sulfonamide formation using TFBSC.

Self-Validating Experimental Protocol: General Sulfonamide Synthesis

This protocol provides a reliable method for coupling TFBSC with a representative amine.

Materials:

-

Primary or secondary amine (1.0 eq)

-

2,3,5,6-Tetrafluorobenzenesulfonyl chloride (1.05 - 1.1 eq)

-

Anhydrous pyridine or triethylamine (2.0 - 3.0 eq)

-

Anhydrous dichloromethane (DCM)

-

1M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the amine (1.0 eq) and anhydrous DCM.

-

Base Addition: Add anhydrous pyridine or triethylamine (2.0 eq) and cool the mixture to 0 °C.

-

Reagent Addition: Dissolve 2,3,5,6-tetrafluorobenzenesulfonyl chloride (1.05 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution.

-

Reaction Monitoring: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction's progress by TLC or LC-MS until the starting amine is consumed.

-

Work-up: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl (to remove excess base), water, saturated NaHCO₃ solution, and brine.

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification and Validation: The resulting crude sulfonamide can be purified by recrystallization or flash column chromatography. The final product's identity and purity should be confirmed by ¹H NMR, ¹⁹F NMR, ¹³C NMR, and HRMS.

Safety and Handling

As a member of the sulfonyl chloride class, 2,3,5,6-tetrafluorobenzenesulfonyl chloride requires careful handling.

-

Corrosivity: It is corrosive and causes severe skin burns and eye damage. Always handle in a fume hood wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Moisture Sensitivity: It reacts with water, liberating corrosive HCl gas. Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place.

-

Incompatibilities: Avoid contact with strong bases, oxidizing agents, and alcohols.

Conclusion

2,3,5,6-Tetrafluorobenzenesulfonyl chloride, with a molecular weight of 248.58 g/mol , is a highly valuable and reactive building block for modern chemical synthesis. Its utility is firmly rooted in its ability to readily form stable sulfonamide linkages while simultaneously introducing a tetrafluorinated aromatic ring. This dual functionality provides medicinal chemists with a powerful strategy to enhance the drug-like properties of lead compounds. By understanding its fundamental properties, synthesis, and reactivity as detailed in this guide, researchers can confidently and effectively deploy this reagent to accelerate the discovery and development of next-generation therapeutics.

References

-

Butler, P. F., & Peach, M. E. (1987). Preparation and some reactions of 2,3,5,6-tetrafluorobenzenesulfenyl chloride. Journal of Fluorine Chemistry, 35(3), 489–495. [Link]

- Yang, J., Han, X., Zhou, L., & Xiong, C. (2011). Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene. Asian Journal of Chemistry, 23(1), 453-455.

-

Wikipedia. (2023). Benzenesulfonyl chloride. Retrieved January 19, 2026, from [Link]

-

Baran, P. S., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(52), 18235-18240. [Link]

- Supporting Information for an unspecified publication on the synthesis of sulfonyl chloride precursors. (This is a generic reference to a document providing synthetic protocols).

-

PrepChem. (n.d.). Synthesis of 2,3,4,6-tetrafluorobenzoyl chloride. Retrieved January 19, 2026, from [Link]

-

CAS Common Chemistry. (n.d.). 2-(Trifluoromethyl)benzenesulfonyl chloride. Retrieved January 19, 2026, from [Link]

- Al-Ghorbani, M., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B, 7(2), 130-150.

- Asif, M. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Archives of Pharmacy and Pharmaceutical Sciences, 4(1), 1-12.

- Spillane, W. (2007). Chlorosulfonic Acid: A Versatile Reagent. Royal Society of Chemistry.

-

Wikipedia. (2023). Hinsberg reaction. Retrieved January 19, 2026, from [Link]

-

PubChem. (n.d.). 1,2,4,5-Tetrafluorobenzene. Retrieved January 19, 2026, from [Link]

- Lakrout, S., et al. (2013). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances, 3(43), 20956-20960.

-

Solubility of Things. (n.d.). 1,2,4,5-Tetrafluorobenzene. Retrieved January 19, 2026, from [Link]

- Liu, J., et al. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines.

-

Chemistry LibreTexts. (2023). Amine Reactions. Retrieved January 19, 2026, from [Link]

-

Chemistry Stack Exchange. (2015). What is the mechanism of chlorosulfonation of benzene? Retrieved January 19, 2026, from [Link]

- Das, B., et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-204.

Sources

2,3,5,6-Tetrafluorobenzenesulfonyl chloride structure

An In-Depth Technical Guide to 2,3,5,6-Tetrafluorobenzenesulfonyl Chloride: Structure, Synthesis, and Application

Executive Summary

2,3,5,6-Tetrafluorobenzenesulfonyl chloride is a specialized chemical intermediate of significant interest to the pharmaceutical and agrochemical industries. Its highly electrophilic sulfur center, activated by the strong electron-withdrawing effects of the tetrafluorinated phenyl ring, makes it a potent reagent for the synthesis of complex sulfonamides. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and reactivity. We delve into its applications as a critical building block in drug discovery, offering mechanistic insights and a detailed experimental protocol for its use in sulfonamide formation, thereby equipping researchers and development professionals with the foundational knowledge to effectively leverage this versatile compound.

Introduction: The Strategic Importance of Fluorinated Sulfonyl Chlorides

In the landscape of modern medicinal chemistry, the incorporation of fluorine atoms into drug candidates is a widely employed strategy to enhance metabolic stability, modulate lipophilicity, and improve binding affinity to biological targets.[1] When combined with the sulfonyl chloride functional group—a cornerstone for creating stable sulfonamide linkages—the resulting fluorinated arylsulfonyl chlorides become powerful tools for molecular construction. 2,3,5,6-Tetrafluorobenzenesulfonyl chloride (TFBSC) emerges as a prominent member of this class. The symmetric substitution of fluorine atoms on the benzene ring creates a unique electronic environment that significantly influences its reactivity and the properties of its derivatives, making it a valuable reagent for creating novel chemical entities.

Molecular Structure and Physicochemical Properties

The structure of 2,3,5,6-Tetrafluorobenzenesulfonyl chloride is defined by a central benzene ring symmetrically substituted with four fluorine atoms and a sulfonyl chloride group.

Structural Analysis

The key structural features include:

-

Aromatic System: A planar phenyl ring.

-

Electron-Withdrawing Groups: Four fluorine atoms positioned at the 2,3,5, and 6 positions exert a powerful negative inductive effect (-I). This effect polarizes the C-F bonds and withdraws electron density from the aromatic ring.

-

Sulfonyl Chloride Moiety: The -SO₂Cl group is also strongly electron-withdrawing. The sulfur atom is in a high oxidation state (+6) and is bonded to two oxygen atoms, one chlorine atom, and the C1 of the phenyl ring.

This combination of substituents renders the sulfur atom exceptionally electrophilic and susceptible to nucleophilic attack, a critical feature for its synthetic utility.

Caption: 2D Structure of 2,3,5,6-Tetrafluorobenzenesulfonyl chloride.

Physicochemical Data

The key properties of 2,3,5,6-Tetrafluorobenzenesulfonyl chloride are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 771-65-3 | |

| Molecular Formula | C₆HClF₄O₂S | |

| Molecular Weight | 248.6 g/mol | |

| IUPAC Name | 2,3,5,6-tetrafluorobenzenesulfonyl chloride | |

| Appearance | Typically a solid or liquid | General knowledge |

| Primary Hazard | Corrosive, causes severe skin burns and eye damage | Analogous to other sulfonyl chlorides[2] |

Synthesis and Reactivity

Synthetic Pathways

The synthesis of arylsulfonyl chlorides is a well-established field. For 2,3,5,6-Tetrafluorobenzenesulfonyl chloride, a common and efficient laboratory-scale synthesis involves the oxidative chlorination of the corresponding thiol, 2,3,5,6-Tetrafluorobenzenethiol.[3]

Causality Behind the Method: This pathway is preferred due to the commercial availability of the thiol precursor. The reaction proceeds by generating an electrophilic chlorine species that reacts with the nucleophilic sulfur of the thiol. Subsequent oxidation and chlorination steps in a single pot lead to the formation of the desired sulfonyl chloride. This avoids the use of harsher reagents that might be required for direct sulfonation and chlorination of tetrafluorobenzene.

A general representation of this transformation is: Ar-SH + 3 Cl₂ + 2 H₂O → Ar-SO₂Cl + 5 HCl

Core Reactivity: Nucleophilic Substitution

The primary utility of 2,3,5,6-Tetrafluorobenzenesulfonyl chloride lies in its role as a potent electrophile in nucleophilic substitution reactions at the sulfur center.[4] The chloride ion is an excellent leaving group, and the electron-deficient sulfur atom is readily attacked by a wide range of nucleophiles, most notably primary and secondary amines.

Reaction with Amines: The reaction with an amine (R-NH₂) proceeds via a nucleophilic attack of the amine's lone pair on the sulfur atom, followed by the elimination of hydrogen chloride (typically scavenged by a non-nucleophilic base like triethylamine or pyridine) to yield a highly stable N-substituted sulfonamide.

This transformation is foundational in drug development for linking different molecular fragments. The resulting sulfonamide group is a key pharmacophore in numerous approved drugs due to its ability to act as a hydrogen bond acceptor and its metabolic stability.

Applications in Drug Discovery and Development

The unique properties of the 2,3,5,6-tetrafluorophenylsulfonyl moiety make it a valuable component in the design of bioactive molecules.

-

Metabolic Blocking: The fluorine atoms can block sites of oxidative metabolism (e.g., hydroxylation) on the aromatic ring, thereby increasing the half-life of a drug molecule.

-

Enhanced Potency: The strong dipole moment of the C-F bonds can lead to favorable electrostatic interactions with protein targets, potentially increasing binding affinity and potency.

-

Scaffold Linking: The sulfonyl chloride group serves as a reliable chemical handle to connect the fluorinated ring to other parts of a molecule, such as an amine-containing pharmacophore, via a stable sulfonamide linkage. This is particularly relevant in the synthesis of kinase inhibitors and other targeted therapies where precise molecular architectures are required.[5]

Experimental Protocol: Synthesis of N-Benzyl-2,3,5,6-tetrafluorobenzenesulfonamide

This protocol details a representative reaction, providing a self-validating workflow for researchers.

Objective: To synthesize a model sulfonamide by reacting 2,3,5,6-Tetrafluorobenzenesulfonyl chloride with benzylamine.

Materials and Stoichiometry

| Reagent | Mol. Wt. ( g/mol ) | Amount (mg) | mmols | Equivalents |

| 2,3,5,6-Tetrafluorobenzenesulfonyl chloride | 248.60 | 249 | 1.0 | 1.0 |

| Benzylamine | 107.15 | 118 | 1.1 | 1.1 |

| Triethylamine (TEA) | 101.19 | 152 (209 µL) | 1.5 | 1.5 |

| Dichloromethane (DCM) | - | 10 mL | - | - |

Step-by-Step Procedure

-

Reaction Setup: To a dry 25 mL round-bottom flask equipped with a magnetic stir bar, add 2,3,5,6-Tetrafluorobenzenesulfonyl chloride (249 mg, 1.0 mmol).

-

Dissolution: Add anhydrous Dichloromethane (10 mL) and stir until the solid is fully dissolved.

-

Cooling: Cool the flask to 0 °C using an ice-water bath.

-

Addition of Amine & Base: In a single portion, add Triethylamine (209 µL, 1.5 mmol), followed by the dropwise addition of Benzylamine (118 mg, 1.1 mmol).

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system until the starting sulfonyl chloride spot is consumed.

-

Workup:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash sequentially with 1 M HCl (2 x 10 mL), saturated NaHCO₃ solution (1 x 10 mL), and brine (1 x 10 mL).

-

Dry the organic layer over anhydrous Na₂SO₄.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the resulting crude residue by flash column chromatography on silica gel, eluting with a gradient of Hexanes:Ethyl Acetate to afford the pure product.

-

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and Mass Spectrometry.

Workflow Visualization

Caption: Workflow for the synthesis of an N-aryl sulfonamide.

Safety and Handling

2,3,5,6-Tetrafluorobenzenesulfonyl chloride is a corrosive and moisture-sensitive compound.

-

Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from moisture.

-

Reactivity with Water: It will react with water (hydrolyze) to produce hydrochloric acid and 2,3,5,6-tetrafluorobenzenesulfonic acid. Ensure all glassware is thoroughly dried before use.

Conclusion

2,3,5,6-Tetrafluorobenzenesulfonyl chloride is more than just a chemical reagent; it is a strategic tool for molecular design. Its unique electronic properties, conferred by the symmetric tetrafluoro substitution, provide a highly reactive electrophilic center ideal for constructing robust sulfonamide linkages. For researchers in drug discovery and process development, a thorough understanding of its structure, reactivity, and handling is paramount to unlocking its full potential in the synthesis of next-generation therapeutics and advanced materials.

References

-

Butler, P. F., & Peach, M. E. (1987). Preparation and some reactions of 2,3,5,6-tetrafluorobenzenesulfenyl chloride. Journal of Fluorine Chemistry, 35(3), 489–495. [Link]

-

PubChem. (n.d.). 2,3,5,6-Tetrafluorobenzenesulfonyl chloride. National Center for Biotechnology Information. Retrieved November 16, 2025, from [Link]

-

PubChem. (n.d.). 2,3,4,5,6-Pentafluorobenzenesulfonyl chloride. National Center for Biotechnology Information. Retrieved November 16, 2025, from [Link]

-

Wikipedia. (n.d.). Benzenesulfonyl chloride. In Wikipedia. Retrieved November 16, 2025, from [Link]

-

Meira, C. S., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 14(7), 669. [Link]

Sources

- 1. jelsciences.com [jelsciences.com]

- 2. 2,3,4,5,6-Pentafluorobenzenesulfonyl chloride | C6ClF5O2S | CID 70026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,3,5,6-テトラフルオロベンゼンチオール 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Synthesis of 2,3,5,6-Tetrafluorobenzenesulfonyl Chloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the synthetic pathways to 2,3,5,6-tetrafluorobenzenesulfonyl chloride, a crucial building block in medicinal chemistry and materials science. The highly fluorinated aromatic ring imparts unique electronic properties and metabolic stability to derivative compounds. This document details the most viable synthetic routes from commercially available starting materials, focusing on the underlying chemical principles, detailed experimental protocols, and a comparative analysis of the methodologies.

Introduction: The Significance of the Tetrafluorobenzenesulfonyl Moiety

The 2,3,5,6-tetrafluorobenzenesulfonyl chloride scaffold is of significant interest in the development of novel pharmaceuticals and advanced materials. The presence of four fluorine atoms on the phenyl ring dramatically alters the molecule's properties. The strong electron-withdrawing nature of fluorine atoms enhances the electrophilicity of the sulfonyl group, making it a highly reactive intermediate for the synthesis of sulfonamides, sulfonate esters, and other sulfur-containing compounds. Furthermore, the C-F bonds contribute to increased metabolic stability and can influence the binding affinity of drug candidates to their biological targets.

This guide will focus on the most practical and scientifically sound methods for the preparation of 2,3,5,6-tetrafluorobenzenesulfonyl chloride, with a primary focus on a two-step approach starting from 1,2,4,5-tetrafluorobenzene.

Strategic Synthesis Approach: Overcoming the Challenge of a Deactivated Ring

The synthesis of 2,3,5,6-tetrafluorobenzenesulfonyl chloride presents a unique challenge due to the electronic properties of the starting material, 1,2,4,5-tetrafluorobenzene. The four electron-withdrawing fluorine atoms significantly deactivate the aromatic ring towards electrophilic aromatic substitution. Therefore, forcing reaction conditions are necessary to achieve the desired sulfonation.

The most logical and efficient synthetic strategy involves a two-step process:

-

Electrophilic Sulfonation: The introduction of a sulfonic acid group onto the 1,2,4,5-tetrafluorobenzene ring using a potent sulfonating agent.

-

Chlorination: The conversion of the resulting 2,3,5,6-tetrafluorobenzenesulfonic acid to the target sulfonyl chloride.

An alternative, though likely more arduous, route involves the preparation of 2,3,5,6-tetrafluorobenzenethiol followed by oxidative chlorination. This guide will primarily focus on the more direct sulfonation-chlorination pathway.

In-Depth Mechanistic Analysis and Experimental Protocols

Step 1: Sulfonation of 1,2,4,5-Tetrafluorobenzene

The key to this synthesis is the successful sulfonation of the highly deactivated aromatic ring. Standard sulfonating agents like concentrated sulfuric acid are unlikely to be effective. The use of oleum (fuming sulfuric acid), which is a solution of sulfur trioxide (SO₃) in sulfuric acid, provides the necessary electrophilic strength.

Mechanism: The electrophile in this reaction is sulfur trioxide (SO₃). The reaction proceeds via a standard electrophilic aromatic substitution mechanism. The π-electrons of the tetrafluorobenzene ring attack the sulfur atom of SO₃, forming a resonance-stabilized carbocation intermediate (a σ-complex). Subsequent deprotonation by a weak base in the reaction mixture restores aromaticity and yields the sulfonic acid.

Caption: Reaction mechanism for the sulfonation of 1,2,4,5-tetrafluorobenzene.

Experimental Protocol: Synthesis of 2,3,5,6-Tetrafluorobenzenesulfonic Acid

-

Materials:

-

1,2,4,5-Tetrafluorobenzene

-

Oleum (20-30% free SO₃)

-

Crushed ice

-

Sodium chloride (optional)

-

-

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Thermometer

-

Addition funnel

-

Heating mantle with temperature controller

-

Ice bath

-

-

Procedure:

-

In a well-ventilated fume hood, charge the three-necked round-bottom flask with 1,2,4,5-tetrafluorobenzene.

-

Cool the flask in an ice bath and begin stirring.

-

Slowly add the oleum to the addition funnel.

-

Add the oleum dropwise to the stirred 1,2,4,5-tetrafluorobenzene, maintaining the internal temperature below 20 °C.

-

After the addition is complete, slowly warm the reaction mixture to 80-100 °C.

-

Maintain this temperature and continue stirring for 4-6 hours, or until the reaction is complete (monitor by TLC or GC-MS if possible).

-

Cool the reaction mixture to room temperature and then carefully pour it onto a large excess of crushed ice with vigorous stirring.

-

The 2,3,5,6-tetrafluorobenzenesulfonic acid will precipitate as a white solid. If precipitation is incomplete, the solution can be saturated with sodium chloride to "salt out" the product.

-

Collect the solid by vacuum filtration and wash with a small amount of ice-cold water.

-

Dry the product under vacuum to a constant weight.

-

Table 1: Reaction Parameters for the Sulfonation of 1,2,4,5-Tetrafluorobenzene

| Parameter | Recommended Value | Rationale |

| Starting Material | 1,2,4,5-Tetrafluorobenzene | Commercially available precursor. |

| Sulfonating Agent | Oleum (20-30% free SO₃) | Provides the high concentration of SO₃ needed for the deactivated ring. |

| Molar Ratio (Oleum:Arene) | 2-3 : 1 | An excess of the sulfonating agent drives the reaction to completion. |

| Reaction Temperature | 80-100 °C | Elevated temperature is required to overcome the activation energy barrier. |

| Reaction Time | 4-6 hours | Sufficient time for the reaction to proceed to completion. |

| Work-up | Quenching on ice | Safely neutralizes the excess oleum and precipitates the sulfonic acid. |

Step 2: Conversion to 2,3,5,6-Tetrafluorobenzenesulfonyl Chloride

The conversion of the sulfonic acid to the sulfonyl chloride is a standard transformation in organic synthesis. Several reagents can be employed for this purpose, with thionyl chloride being a common and effective choice.

Mechanism: The reaction of a sulfonic acid with thionyl chloride (SOCl₂) proceeds through the formation of a chlorosulfite intermediate. The lone pair of electrons on the sulfur atom of the sulfonic acid attacks the electrophilic sulfur of thionyl chloride. Subsequent loss of sulfur dioxide and a chloride ion generates the sulfonyl chloride.

Caption: Reaction mechanism for the chlorination of 2,3,5,6-tetrafluorobenzenesulfonic acid.

Experimental Protocol: Synthesis of 2,3,5,6-Tetrafluorobenzenesulfonyl Chloride

-

Materials:

-

2,3,5,6-Tetrafluorobenzenesulfonic acid

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF, catalytic amount)

-

Inert solvent (e.g., dichloromethane or toluene)

-

Ice water

-

-

Equipment:

-

Round-bottom flask

-

Reflux condenser with a gas outlet to a trap

-

Magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

-

Procedure:

-

In a fume hood, add the 2,3,5,6-tetrafluorobenzenesulfonic acid to the round-bottom flask.

-

Add an excess of thionyl chloride (2-3 equivalents) and a catalytic amount of DMF.

-

Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 80 °C).

-

Maintain the reflux for 2-4 hours, or until the evolution of gas (HCl and SO₂) ceases.

-

Cool the reaction mixture to room temperature.

-

Carefully add the reaction mixture to ice-water to quench the excess thionyl chloride.

-

Extract the aqueous mixture with an organic solvent such as dichloromethane or diethyl ether.

-

Wash the combined organic extracts with water and then with a saturated sodium bicarbonate solution to remove any remaining acidic impurities.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude 2,3,5,6-tetrafluorobenzenesulfonyl chloride.

-

The product can be further purified by vacuum distillation or recrystallization if necessary.

-

Table 2: Comparison of Chlorinating Agents

| Chlorinating Agent | Molar Ratio (Reagent:Acid) | Catalyst | Solvent | Reaction Temperature | Reaction Time | Advantages | Disadvantages |

| Thionyl Chloride (SOCl₂) ** | 2-3 : 1 | DMF (catalytic) | None or inert solvent | Reflux (~80 °C) | 2-4 hours | Volatile byproducts are easily removed. | Can require elevated temperatures. |

| Phosphorus Pentachloride (PCl₅) | 1.1 : 1 | None | Inert solvent | Room temp. to moderate heating | 1-3 hours | Highly reactive. | Produces solid byproducts (POCl₃). |

| Oxalyl Chloride ((COCl)₂) ** | 1.2-1.5 : 1 | DMF (catalytic) | Inert solvent | 0 °C to room temp. | 1-2 hours | Mild reaction conditions. | More expensive than other reagents. |

Alternative Synthetic Route: The Thiol Pathway

An alternative, though less direct, route to 2,3,5,6-tetrafluorobenzenesulfonyl chloride involves the synthesis of 2,3,5,6-tetrafluorobenzenethiol, followed by oxidative chlorination.

Caption: An alternative synthetic pathway to the target molecule.

This route involves a nucleophilic aromatic substitution to introduce the thiol group, which is then oxidized to the sulfonyl chloride. While viable, this method is generally less efficient than the direct sulfonation approach due to the additional synthetic steps.

Safety Considerations

-

Oleum and Chlorosulfonic Acid: These are highly corrosive and reactive substances. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

-

Thionyl Chloride and Oxalyl Chloride: These are corrosive and react violently with water, releasing toxic gases (HCl, SO₂, CO, CO₂). Handle with care in a fume hood.

-

Quenching: The quenching of strong acids and chlorinating agents with water is highly exothermic. Always add the reagent slowly to a large excess of ice-water with efficient stirring.

Conclusion

The synthesis of 2,3,5,6-tetrafluorobenzenesulfonyl chloride is a challenging yet achievable process. The most practical and efficient route involves the direct sulfonation of 1,2,4,5-tetrafluorobenzene with oleum, followed by chlorination of the resulting sulfonic acid with thionyl chloride or a similar reagent. This in-depth guide provides the necessary theoretical background, detailed experimental protocols, and safety considerations to enable researchers to successfully synthesize this valuable building block for their research and development endeavors.

References

- March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 8th ed.; Smith, M. B., Ed.; John Wiley & Sons, 2019.

- Advanced Organic Chemistry, Part B: Reaction and Synthesis, 5th ed.; Carey, F. A., Sundberg, R. J., Eds.; Springer, 2007.

- Purification of Laboratory Chemicals, 8th ed.; Armarego, W. L. F., Chai, C. L. L., Eds.; Butterworth-Heinemann, 2017.

- Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis; de Meijere, A., Diederich, F., Eds.; Wiley-VCH, 2004.

- Organic Syntheses, Coll. Vol. 1, p.85 (1941); Vol. 4, p.34 (1925). (Provides general procedures for sulfonyl chloride synthesis).

- Journal of Fluorine Chemistry.

- Tetrahedron Letters.

- The Chemistry of the Sulphonic Acids, Esters and their Derivatives; Patai, S., Rappoport, Z., Eds.; John Wiley & Sons, 1991.

2,3,5,6-Tetrafluorobenzenesulfonyl chloride spectral data (NMR, IR, MS)

An In-depth Technical Guide to the Spectral Data of 2,3,5,6-Tetrafluorobenzenesulfonyl Chloride

Introduction

2,3,5,6-Tetrafluorobenzenesulfonyl chloride (CAS No. 776-09-0) is a fluorinated aromatic compound of significant interest in synthetic chemistry. Its highly electrophilic nature, driven by the inductive effects of four fluorine atoms and the sulfonyl chloride moiety, makes it a valuable reagent for introducing the tetrafluorophenylsulfonyl group into a wide range of molecules. This guide provides a detailed analysis of the expected spectral characteristics of this compound, offering a predictive framework for its identification and characterization by researchers, scientists, and drug development professionals. The data presented herein are based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supported by comparative data from analogous structures.

The molecular structure, with its C2v symmetry, dictates a unique and predictable spectral signature that is crucial for reaction monitoring and quality control. This document will deconstruct the anticipated ¹H, ¹⁹F, and ¹³C NMR, IR, and MS data, explaining the causal relationships between the molecular structure and the spectral output.

Caption: Molecular Structure of 2,3,5,6-Tetrafluorobenzenesulfonyl Chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For 2,3,5,6-tetrafluorobenzenesulfonyl chloride, a combination of ¹H, ¹⁹F, and ¹³C NMR provides a complete picture of the molecule's carbon-hydrogen framework and the disposition of its fluorine substituents.

¹H NMR Spectral Analysis

The proton NMR spectrum is predicted to be remarkably simple yet informative. The molecule's C2v symmetry renders the sole aromatic proton unique.

-

Chemical Shift (δ): This proton is flanked by two C-F bonds and is part of an electron-deficient aromatic ring due to the strong electron-withdrawing nature of the -SO₂Cl group and the fluorine atoms. Consequently, a significant downfield chemical shift is expected, likely in the range of 7.8 - 8.2 ppm . This prediction is based on data from similarly electron-poor aromatic systems, such as 4-fluorobenzenesulfonyl chloride, where protons ortho to the sulfonyl chloride group appear around 8.08 ppm.[1]

-

Multiplicity: The proton will couple to the two nearest fluorine atoms (F-3 and F-5). This three-bond coupling (³JH-F) is expected to split the proton signal into a triplet . The typical magnitude for ³JH-F coupling in fluorinated benzenes is in the range of 6-10 Hz.

| Predicted ¹H NMR Data | |

| Chemical Shift (ppm) | 7.8 - 8.2 |

| Multiplicity | Triplet (t) |

| Coupling Constant (³JH-F) | 6 - 10 Hz |

| Integration | 1H |

¹⁹F NMR Spectral Analysis

¹⁹F NMR is highly sensitive and offers a wide chemical shift range, making it ideal for analyzing fluorinated compounds.[2] Due to the molecule's symmetry, all four fluorine atoms (at positions 2, 3, 5, and 6) are chemically equivalent.

-

Chemical Shift (δ): A single resonance is expected for all four fluorine atoms. The chemical shift for aromatic fluorines can vary widely.[3] For comparison, the signal for hexafluorobenzene (C₆F₆) is approximately -165 ppm.[3] Given the electronic environment, a shift in the range of -130 to -145 ppm (relative to CFCl₃) is a reasonable prediction.

-

Multiplicity: This single fluorine signal will be coupled to the unique aromatic proton (H-4). This three-bond coupling (³JF-H) will split the signal into a triplet . The coupling constant will be identical to that observed in the ¹H NMR spectrum.

| Predicted ¹⁹F NMR Data | |

| Chemical Shift (ppm) | -130 to -145 |

| Multiplicity | Triplet (t) |

| Coupling Constant (³JF-H) | 6 - 10 Hz |

| Integration | 4F |

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum is predicted to show three distinct signals, corresponding to the three unique carbon environments in the symmetric molecule.

-

C1 (C-S): This carbon, bonded to the sulfonyl chloride group, is expected to have a chemical shift in the range of 135-145 ppm . Its signal will likely appear as a triplet due to two-bond coupling (²JC-F) to the fluorine atoms at positions 2 and 6.

-

C2, C3, C5, C6 (C-F): These four equivalent carbons are directly attached to fluorine, which will cause a very large downfield shift and a strong one-bond C-F coupling (¹JC-F). The chemical shift is predicted to be in the 145-155 ppm range. The signal will be a complex multiplet due to ¹JC-F, ²JC-F, and ³JC-F couplings. The dominant splitting will be a large doublet from the one-bond coupling, typically >240 Hz.

-

C4 (C-H): This carbon, bonded to the single proton, will be the most upfield of the aromatic signals, predicted in the range of 115-125 ppm . The signal will appear as a triplet of triplets (or a more complex multiplet) due to coupling with the adjacent fluorine atoms (²JC-F) and the more distant fluorine atoms (³JC-F).

| Predicted ¹³C NMR Data | | | :--- | :--- | :--- | | Carbon Atom | Chemical Shift (ppm) | Expected Multiplicity (due to C-F coupling) | | C1 (C-SO₂Cl) | 135 - 145 | Triplet (t) | | C2, C3, C5, C6 (C-F) | 145 - 155 | Doublet of multiplets (dm) | | C4 (C-H) | 115 - 125 | Triplet of triplets (tt) or multiplet (m) |

Infrared (IR) Spectroscopy

The IR spectrum provides critical information about the functional groups present in the molecule. The predicted spectrum for 2,3,5,6-tetrafluorobenzenesulfonyl chloride will be dominated by absorptions from the sulfonyl chloride group and the fluorinated aromatic ring.

-

S=O Stretching: Sulfonyl chlorides exhibit two characteristic and strong absorption bands corresponding to the asymmetric and symmetric stretching of the S=O double bonds. These are expected at approximately 1380-1400 cm⁻¹ (asymmetric) and 1170-1190 cm⁻¹ (symmetric).[4]

-

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon bonds within the aromatic ring typically appear in the 1400-1600 cm⁻¹ region.[5]

-

C-F Stretching: Carbon-fluorine bonds produce very strong absorption bands, typically found in the 1100-1400 cm⁻¹ region. These may overlap with other bands, particularly the symmetric S=O stretch.

-

Aromatic C-H Stretching: The stretch for the sp² C-H bond on the aromatic ring is expected to appear as a weak to medium band just above 3000 cm⁻¹, typically in the 3050-3100 cm⁻¹ range.[5]

| Predicted IR Absorption Bands | ||

| Frequency Range (cm⁻¹) | Intensity | Assignment |

| 3050 - 3100 | Weak-Medium | Aromatic C-H Stretch |

| 1400 - 1600 | Medium | Aromatic C=C Stretch |

| 1380 - 1400 | Strong | Asymmetric S=O Stretch |

| 1170 - 1190 | Strong | Symmetric S=O Stretch |

| 1100 - 1400 | Very Strong | C-F Stretch |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is expected to provide the molecular weight and key structural fragments of the molecule.

-

Molecular Ion (M⁺): The molecular weight is 248.58 g/mol . The mass spectrum will show a molecular ion peak cluster at m/z 248 and m/z 250 . The characteristic 3:1 intensity ratio of these peaks is definitive proof of the presence of one chlorine atom (³⁵Cl/³⁷Cl).

-

Major Fragmentation Pathways: The molecule is expected to fragment in a predictable manner under EI conditions. The primary fragmentation steps would involve the loss of the most labile groups.

Caption: Predicted EI-MS Fragmentation Pathway for 2,3,5,6-Tetrafluorobenzenesulfonyl Chloride.

| Predicted Mass Spectrometry Fragments | |

| m/z (for ³⁵Cl, ³²S) | Predicted Fragment Ion |

| 248 | [M]⁺, Molecular Ion |

| 213 | [M - Cl]⁺ |

| 184 | [M - SO₂]⁺ |

| 149 | [C₆HF₄]⁺ |

Experimental Protocols: A Self-Validating System

To ensure the acquisition of high-quality, reliable data, the following standardized protocols are recommended. The logic behind these choices is to achieve optimal resolution, sensitivity, and spectral accuracy.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 10-20 mg of 2,3,5,6-tetrafluorobenzenesulfonyl chloride in 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is chosen for its excellent solubilizing power for many organic compounds and its well-defined residual solvent signals.[6] Add tetramethylsilane (TMS) as an internal standard (0 ppm) for ¹H and ¹³C NMR.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution, which is particularly important for resolving complex coupling patterns.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

¹⁹F NMR Acquisition: Acquire the spectrum using a dedicated fluorine probe or a broadband probe tuned to the ¹⁹F frequency. Use CFCl₃ as an external or internal reference (0 ppm).[7]

-

¹³C NMR Acquisition: Acquire the spectrum using proton broadband decoupling to simplify the spectrum to singlets (for multiplicity analysis, a coupled spectrum can be acquired) and to benefit from the Nuclear Overhauser Effect (NOE), which enhances signal intensity.[8] A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope.[9]

Infrared (IR) Spectroscopy Protocol

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: ATR is the preferred method as it requires a minimal amount of sample and no special preparation.[10] Place a small amount of the neat compound directly onto the ATR crystal.

-

Acquisition: Record the spectrum typically from 4000 to 400 cm⁻¹. Co-add at least 16 scans to obtain a high-quality spectrum. A background spectrum of the clean ATR crystal should be recorded immediately prior to the sample measurement.

Mass Spectrometry Protocol

-

Instrumentation: Use a mass spectrometer capable of electron ionization (EI), such as a Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe system.

-

Ionization: Utilize a standard EI energy of 70 eV. This energy level is standard for generating reproducible fragmentation patterns and allows for comparison with library spectra.

-

Sample Introduction: If using GC-MS, dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate and inject a small volume. This method also serves to confirm the purity of the sample. For direct probe analysis, a small amount of the neat sample is used.

-

Analysis: Acquire a full scan spectrum over a mass range of m/z 40-400 to observe the molecular ion and all significant fragments.

Conclusion

The structural analysis of 2,3,5,6-tetrafluorobenzenesulfonyl chloride can be robustly achieved through a combination of modern spectroscopic techniques. The predicted NMR, IR, and MS data present a unique spectral fingerprint. The ¹H and ¹⁹F NMR spectra are characterized by simple, symmetric triplets. The ¹³C NMR spectrum is defined by three distinct carbon environments with characteristic C-F couplings. The IR spectrum is dominated by strong absorptions from the S=O and C-F bonds, and the mass spectrum is expected to show a clear molecular ion with a distinctive isotopic pattern and a logical fragmentation pathway. This comprehensive guide provides researchers with the predictive data and validated protocols necessary to confidently identify and characterize this important chemical reagent.

References

[7] Catalyst-free radical fluorination of sulfonyl hydrazides in water - Supporting Information. The Royal Society of Chemistry. 2015. [11] Butler, P. F., & Peach, M. E. (1987). Preparation and some reactions of 2,3,5,6-tetrafluorobenzenesulfenyl chloride. Journal of Fluorine Chemistry, 35(3), 489–495. BUTLER, P. F., & PEACH, M. E. (1987). ChemInform Abstract: Preparation and Some Reactions of 2,3,5,6‐Tetrafluorobenzenesulfenyl Chloride. ChemInform, 18(36). [12] Supplementary Information for General. The Royal Society of Chemistry. 2009. [1] 4-Fluorobenzenesulfonyl chloride(349-88-2) 1H NMR spectrum. ChemicalBook. [13] 19F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chem and Biochem. [10] 2,3,4,5,6-Pentafluorobenzenesulfonyl chloride. PubChem, National Center for Biotechnology Information. [2] Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [3] 19F NMR Chemical Shift Table. Alfa Chemistry. 13C NMR Spectroscopy. [14] Synthesis of sulfonyl chloride substrate precursors. [15] ¹⁹F NMR spectra for the reaction under condition A. ResearchGate. [16] 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0248986). Human Metabolome Database. [17] 2,3,4-Trifluorobenzenesulfonyl chloride - Optional[ATR-IR] - Spectrum. SpectraBase. [6] 13C NMR Chemical Shift. Oregon State University. [8] 13C NMR Spectroscopy. 2,3,5,6-Tetrafluorobenzenesulfonyl chloride | 776-09-0. Biosynth. [18] Quaternary ammonium compounds, benzyl-C8-18-alkyldimethyl, chlorides. NIST WebBook. [19] Supplementary Materials: Inhibitory Effect of 2,3,5,6-Tetrafluoro-4-[4-(aryl)-1H-1,2,3-triazol-1-yl] benzenesulfonamide Derivati. ResearchGate. [20] 2,4,6-Triisopropylbenzenesulfonyl chloride(6553-96-4) 1H NMR spectrum. ChemicalBook. [21] 2,3,4,5-Tetrafluoro-6-methylbenzenesulfonyl chloride. BLD Pharm. [22] 2,4,6-TRIFLUOROBENZENESULFONYL CHLORIDE synthesis. ChemicalBook. [23] 2,3,5,6-Tetrafluorobenzonitrile. PubChem, National Center for Biotechnology Information. [24] 2,3,5,6-Tetrafluorobenzoyl chloride | CAS 107535-73-9. Santa Cruz Biotechnology. [25] 2,4,6-Trifluorobenzenesulfonyl chloride 97 220239-64-5. Sigma-Aldrich. [] CAS 68391-03-7 Quaternary ammonium compounds, C12-18-alkyltrimethyl, chlorides. [5] 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [27] 2,3,5,6-Tetrafluoro(2-chloroethylsulfinyl)-benzene. PubChem, National Center for Biotechnology Information. [4] Benzenesulfonyl chloride. NIST WebBook. [28] 4-Nitrobenzenesulfonyl chloride(98-74-8) 1H NMR spectrum. ChemicalBook. [29] 4-Chlorobenzenesulfonyl chloride(98-60-2) 1H NMR spectrum. ChemicalBook. [30] Chemical Substance Search. eChem portal. 3,5-Bis(trifluoromethyl)benzenesulfonyl chloride 97 39234-86-1. Sigma-Aldrich. [31] (C12-18) alkyldimethylbenzyl ammonium chloride CAS#68391-01-5. ChemRadar.

Sources

- 1. 4-Fluorobenzenesulfonyl chloride(349-88-2) 1H NMR spectrum [chemicalbook.com]

- 2. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Benzenesulfonyl chloride [webbook.nist.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. rsc.org [rsc.org]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. che.hw.ac.uk [che.hw.ac.uk]

- 10. 2,3,4,5,6-Pentafluorobenzenesulfonyl chloride | C6ClF5O2S | CID 70026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. sci-hub.se [sci-hub.se]

- 12. rsc.org [rsc.org]

- 13. 19F [nmr.chem.ucsb.edu]

- 14. rsc.org [rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. hmdb.ca [hmdb.ca]

- 17. dev.spectrabase.com [dev.spectrabase.com]

- 18. Quaternary ammonium compounds, benzyl-C8-18-alkyldimethyl, chlorides [webbook.nist.gov]

- 19. researchgate.net [researchgate.net]

- 20. 2,4,6-Triisopropylbenzenesulfonyl chloride(6553-96-4) 1H NMR [m.chemicalbook.com]

- 21. 2773501-44-1|2,3,4,5-Tetrafluoro-6-methylbenzenesulfonyl chloride|BLD Pharm [bldpharm.com]

- 22. 2,4,6-TRIFLUOROBENZENESULFONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 23. 2,3,5,6-Tetrafluorobenzonitrile | C7HF4N | CID 297546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 24. scbt.com [scbt.com]

- 25. 2,4,6-Trifluorobenzenesulfonyl chloride 97 220239-64-5 [sigmaaldrich.com]

- 27. 2,3,5,6-Tetrafluoro(2-chloroethylsulfinyl)-benzene | C8H5ClF4OS | CID 129741546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 28. 4-Nitrobenzenesulfonyl chloride(98-74-8) 1H NMR spectrum [chemicalbook.com]

- 29. 4-Chlorobenzenesulfonyl chloride(98-60-2) 1H NMR [m.chemicalbook.com]

- 30. eChemPortal - Home [echemportal.org]

- 31. Quaternary ammonium compounds, benzyl-C12-18-alkyldimethyl,chlorides; (C12-18) alkyldimethylbenzyl ammonium chloride CAS#68391-01-5 | GHS Classification Search Tool-ChemRadar [chemradar.com]

Navigating the Solution Landscape: An In-depth Technical Guide to the Solubility of 2,3,5,6-Tetrafluorobenzenesulfonyl Chloride in Organic Solvents

For Immediate Release

For researchers, scientists, and professionals in the fast-paced world of drug development, understanding the fundamental properties of key reagents is paramount. 2,3,5,6-Tetrafluorobenzenesulfonyl chloride, a vital building block in modern synthetic chemistry, presents unique challenges and opportunities largely governed by its solubility characteristics. This in-depth technical guide provides a comprehensive exploration of the solubility of 2,3,5,6-tetrafluorobenzenesulfonyl chloride in common organic solvents, offering both theoretical predictions and practical methodologies to empower your research and development endeavors.

The Critical Role of Solubility in the Application of 2,3,5,6-Tetrafluorobenzenesulfonyl Chloride

2,3,5,6-Tetrafluorobenzenesulfonyl chloride is a highly reactive compound utilized in the synthesis of a wide array of biologically active molecules. Its tetrafluorinated aromatic ring offers a unique electronic profile, enhancing the reactivity of the sulfonyl chloride group and providing a site for further chemical modification. The success of synthetic transformations employing this reagent is intrinsically linked to its solubility in the chosen reaction medium. Proper solvent selection ensures homogenous reaction conditions, facilitates purification, and ultimately dictates the yield and purity of the final product. Conversely, poor solubility can lead to sluggish or incomplete reactions, complicating downstream processing and impacting overall efficiency.

Deconstructing the Molecule: A Foundation for Predicting Solubility

The solubility of 2,3,5,6-tetrafluorobenzenesulfonyl chloride is governed by the interplay of its distinct structural features: the polar sulfonyl chloride group and the relatively nonpolar, yet electronically distinct, tetrafluorinated benzene ring.

-

The Sulfonyl Chloride Group (-SO₂Cl): This functional group is highly polar and electrophilic, making it susceptible to nucleophilic attack. This reactivity is a double-edged sword; while it drives desired synthetic transformations, it also leads to decomposition in the presence of protic solvents.[1][2]

-

The Tetrafluorinated Benzene Ring: The four fluorine atoms are strongly electron-withdrawing, which further enhances the electrophilicity of the sulfonyl chloride group. While the C-F bonds are polar, the symmetrical arrangement of the fluorine atoms on the benzene ring reduces the overall molecular dipole moment, contributing to its solubility in a range of aprotic solvents.

The overarching principle of "like dissolves like" provides a foundational understanding of its solubility. Solvents with similar polarity and intermolecular force characteristics to 2,3,5,6-tetrafluorobenzenesulfonyl chloride are more likely to be effective.

A Predictive Framework for Solvent Selection

In the absence of extensive empirical data, a qualitative assessment of solubility can be made based on the chemical nature of the solvent and the known reactivity of sulfonyl chlorides. Solvents can be broadly categorized into aprotic and protic, with significant implications for their suitability.

Aprotic Solvents: The Preferred Medium

Aprotic solvents lack acidic protons and therefore do not readily react with the sulfonyl chloride group.[3][4] They are the recommended choice for dissolving and reacting with 2,3,5,6-tetrafluorobenzenesulfonyl chloride.

-

Polar Aprotic Solvents: These solvents possess high dielectric constants and are capable of solvating polar molecules. They are generally excellent choices for dissolving 2,3,5,6-tetrafluorobenzenesulfonyl chloride without promoting its decomposition. Examples include:

-

Acetonitrile (ACN)

-

Dimethylformamide (DMF)

-

Dimethyl sulfoxide (DMSO)

-

Acetone

-

-

Nonpolar Aprotic Solvents: These solvents have low dielectric constants and are less effective at solvating polar molecules. Their ability to dissolve 2,3,5,6-tetrafluorobenzenesulfonyl chloride is expected to be lower than that of polar aprotic solvents. Examples include:

-

Toluene

-

Hexanes

-

Dichloromethane (DCM)

-

Chloroform

-

Protic Solvents: A Cautionary Note

Protic solvents contain acidic protons (e.g., -OH, -NH) and will react with sulfonyl chlorides in a process known as solvolysis, leading to the formation of sulfonic acids or esters.[1][5] Therefore, protic solvents are generally unsuitable for dissolving 2,3,5,6-tetrafluorobenzenesulfonyl chloride for synthetic applications where the integrity of the sulfonyl chloride is required.

-

Alcohols (e.g., Methanol, Ethanol): While they may initially dissolve the compound, they will readily react to form sulfonate esters.

-

Water: Reacts to form the corresponding sulfonic acid.[1]

Table 1: Predicted Qualitative Solubility of 2,3,5,6-Tetrafluorobenzenesulfonyl Chloride

| Solvent Class | Specific Solvent | Predicted Solubility | Rationale & Remarks |

| Polar Aprotic | Acetonitrile (ACN) | High | High polarity effectively solvates the sulfonyl chloride group. A common choice for reactions. |

| Dimethylformamide (DMF) | High | Highly polar, excellent solvating power. Use with caution as it can be difficult to remove. | |

| Dimethyl sulfoxide (DMSO) | High | Very high polarity, strong solvating capabilities. Can be challenging to remove and may require specific workup procedures. | |

| Acetone | Moderate to High | A good balance of polarity and volatility. | |

| Nonpolar Aprotic | Dichloromethane (DCM) | Moderate | Moderate polarity allows for dissolution, a common reaction solvent. |